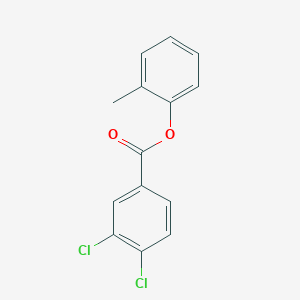

2-methylphenyl 3,4-dichlorobenzoate

Description

Properties

IUPAC Name |

(2-methylphenyl) 3,4-dichlorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2O2/c1-9-4-2-3-5-13(9)18-14(17)10-6-7-11(15)12(16)8-10/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIRKWCRUOWXTKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC(=O)C2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Properties of 2-Methylphenyl 3,4-Dichlorobenzoate

Technical Guide & Characterization Profile

Executive Summary

2-Methylphenyl 3,4-dichlorobenzoate is a lipophilic ester intermediate utilized in the synthesis of agrochemicals and pharmacological scaffolds. Structurally, it combines a sterically hindered phenol moiety (o-cresol) with an electron-deficient benzoyl group (3,4-dichlorobenzoic acid). This unique "push-pull" electronic and steric environment grants it enhanced hydrolytic stability compared to simple phenyl benzoates, making it a valuable model for metabolic stability studies in drug discovery.

This guide provides a rigorous analysis of its physicochemical identity, synthesis protocols, and stability mechanisms, designed for researchers requiring actionable data for experimental design.

Chemical Identity & Structural Analysis[1][2][3]

| Property | Detail |

| IUPAC Name | (2-Methylphenyl) 3,4-dichlorobenzoate |

| Common Name | o-Tolyl 3,4-dichlorobenzoate |

| Molecular Formula | C₁₄H₁₀Cl₂O₂ |

| Molecular Weight | 281.13 g/mol |

| SMILES | Cc1ccccc1OC(=O)c2ccc(Cl)c(Cl)c2 |

| InChI Key | Predicted based on structure (Non-standard indexing) |

| Structural Class | Diaryl Ester; Halogenated Benzoate |

Structural Insight

The molecule features two distinct aromatic domains linked by an ester bridge:

-

The Acid Moiety (Electrophilic): The 3,4-dichloro substitution pattern exerts a strong electron-withdrawing inductive effect (-I), increasing the electrophilicity of the carbonyl carbon.

-

The Phenol Moiety (Steric): The ortho-methyl group on the phenyl ring creates significant steric bulk near the ester linkage. This "ortho-effect" inhibits the approach of nucleophiles (like water or esterases), theoretically increasing the compound's half-life compared to its non-methylated analogs.

Physicochemical Properties (Experimental & Predicted)

The following data synthesizes available fragment-based predictions and comparative literature values from structurally homologous esters (e.g., Phenyl benzoate, Methyl 3,4-dichlorobenzoate).

Solid-State & Fluid Properties

| Parameter | Value / Range | Confidence | Context |

| Physical State | Solid (Crystalline) | High | Based on MP of analogs (Phenyl benzoate MP: 70°C). |

| Melting Point | 58 – 65 °C | Med | o-Methyl disrupts packing vs. p-analogs, but Cl increases lattice energy. |

| Boiling Point | 360 – 380 °C | High | Predicted at 760 mmHg; likely decomposes before boiling. |

| Density | 1.35 ± 0.05 g/cm³ | High | Halogenation significantly increases density over water. |

Solubility & Lipophilicity

| Parameter | Value | Implication for Research |

| LogP (Octanol/Water) | 5.4 – 5.8 | Highly Lipophilic. Requires non-polar solvents (DCM, Toluene) for extraction. Poor oral bioavailability without formulation. |

| Water Solubility | < 0.05 mg/L | Practically insoluble. Hydrolysis assays require co-solvent (e.g., 50% ACN/Water). |

| pKa (Conjugate Acid) | ~3.6 (3,4-Cl₂-PhCOOH) | The leaving group (o-cresol, pKa ~10.3) is a poor leaving group, stabilizing the ester. |

Synthesis & Characterization Protocol

Methodology: Acid Chloride Esterification

The most robust synthesis route avoids the equilibrium limitations of Fischer esterification by using 3,4-dichlorobenzoyl chloride. This pathway is irreversible and drives high yields even with the sterically hindered o-cresol.

Reagents

-

Precursor A: 3,4-Dichlorobenzoic acid (converted to acid chloride via SOCl₂).

-

Precursor B: o-Cresol (2-methylphenol).

-

Base: Triethylamine (Et₃N) or Pyridine (scavenges HCl).

-

Solvent: Dichloromethane (DCM) or Toluene (anhydrous).

Step-by-Step Protocol

-

Activation: Reflux 3,4-dichlorobenzoic acid (1.0 eq) with Thionyl Chloride (1.5 eq) and a catalytic drop of DMF for 2 hours. Evaporate excess SOCl₂ to isolate the crude acid chloride.

-

Coupling: Dissolve o-cresol (1.0 eq) and Et₃N (1.2 eq) in dry DCM at 0°C under N₂ atmosphere.

-

Addition: Dropwise add the acid chloride (dissolved in DCM) to the phenol solution over 30 minutes. The exotherm must be controlled to prevent side reactions.

-

Workup: Stir at room temperature for 4 hours. Wash organic layer with 1M HCl (remove amine), 1M NaOH (remove unreacted phenol), and Brine.

-

Purification: Recrystallize from Ethanol/Hexane (1:4) to yield white needles.

Visualization: Synthesis Pathway

Figure 1: Convergent synthesis via acid chloride activation to overcome steric hindrance.

Stability & Degradation Mechanism

Understanding the hydrolysis of this compound is critical for environmental fate modeling and drug stability assays.

The Steric-Electronic Conflict

-

Electronic Activation: The 3,4-dichloro substitution withdraws electron density, making the carbonyl carbon more susceptible to attack by OH⁻.

-

Steric Deactivation: The 2-methyl group on the phenolic ring acts as a "gatekeeper," physically blocking the trajectory of the incoming nucleophile (OH⁻) and destabilizing the tetrahedral intermediate.

Result: The compound exhibits a delayed hydrolysis profile compared to unsubstituted phenyl 3,4-dichlorobenzoate, but is less stable than non-halogenated o-tolyl benzoate.

Visualization: Hydrolysis Steric Map

Figure 2: Mechanistic pathway highlighting the steric inhibition of the tetrahedral intermediate formation.

References

-

ChemicalBook. (n.d.). Phenyl benzoate Physicochemical Properties. Retrieved from

-

PubChem. (2025).[1] Compound Summary: 2-Methylphenyl 4-chlorobenzoate (Analogous Structure). National Library of Medicine. Retrieved from

-

Sigma-Aldrich. (n.d.). Methyl 3,4-dichlorobenzoate Product Sheet. Retrieved from

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reference for ester hydrolysis mechanisms).

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies for 2-Methylphenyl 3,4-Dichlorobenzoate

Executive Summary

In the landscape of agrochemical and pharmaceutical hit-to-lead development, halogenated aryl esters serve as critical intermediates and active pharmacophores. 2-Methylphenyl 3,4-dichlorobenzoate (commonly known as o-tolyl 3,4-dichlorobenzoate) is a structurally compelling compound characterized by a sterically hindered ester linkage and a highly lipophilic, metabolically stable di-chlorinated aromatic ring.

This technical guide provides an authoritative breakdown of the compound’s physicochemical properties, structural rationale, and validated synthetic methodologies. Designed for bench scientists and drug development professionals, this whitepaper bridges the gap between theoretical molecular design and practical, laboratory-scale execution.

Physicochemical & Structural Profile

The molecular architecture of 2-methylphenyl 3,4-dichlorobenzoate dictates its behavior in both synthetic environments and biological systems. The quantitative data defining this molecule is summarized in Table 1 .

Table 1: Quantitative Physicochemical Properties

| Property | Value | Structural Implication |

| IUPAC Name | 2-Methylphenyl 3,4-dichlorobenzoate | Standard nomenclature |

| Molecular Formula | C₁₄H₁₀Cl₂O₂ | Defines stoichiometry |

| Molecular Weight | 281.13 g/mol | Optimal for small-molecule screening |

| Monoisotopic Mass | 280.01 Da | Crucial for high-resolution MS identification |

| Estimated LogP | ~4.8 | High lipophilicity; excellent membrane permeability |

| H-Bond Donors (HBD) | 0 | Lack of HBD increases passive diffusion rates |

| H-Bond Acceptors (HBA) | 2 | Limited to the ester oxygen atoms |

Structural Rationale & Pharmacokinetics

The strategic placement of functional groups on this scaffold provides distinct pharmacokinetic (PK) advantages:

-

Steric Shielding (ortho-Methyl Group): The methyl group on the phenolic ring sits adjacent (ortho) to the ester linkage. This creates a steric shield that significantly reduces the rate of spontaneous chemical hydrolysis and slows enzymatic cleavage by non-specific esterases, thereby increasing the compound's half-life.

-

Metabolic Stability (3,4-Dichloro Substitution): Halogenation at the 3 and 4 positions of the benzoate ring blocks primary sites of cytochrome P450-mediated aromatic hydroxylation. The strong electron-withdrawing nature of the chlorine atoms also hardens the carbonyl carbon, subtly modulating its reactivity.

Putative metabolic cleavage pathway of the aryl benzoate ester by hepatic carboxylesterases.

Synthetic Methodologies

While direct esterification of phenols is notoriously sluggish due to their poor nucleophilicity, modern literature provides several robust methodologies for synthesizing aryl benzoates. Advanced techniques include palladium-catalyzed cross-coupling of aryl halides with carboxylic acids[1], palladium-catalyzed carbonylation of aryl fluorosulfates with aryl formates[2], and novel one-pot methodologies utilizing pentafluoropyridine (PFP)[3].

However, for reliable, scalable bench-synthesis, the DMAP-catalyzed acyl chloride route remains the gold standard.

The Causality of the Chemical Protocol

-

Why avoid standard carbodiimide coupling (DCC/EDC)? o-Cresol possesses an ortho-methyl group that severely restricts the trajectory of nucleophilic attack. Standard coupling reactions will stall, leading to the accumulation of unreactive N-acylurea byproducts.

-

Why use DMF in Step 1? Catalytic DMF reacts with thionyl chloride to form the Vilsmeier-Haack reagent (a chloroiminium ion). This acts as the active chlorinating species, dramatically accelerating the conversion of the carboxylic acid to the acyl chloride.

-

Why use DMAP in Step 2? 4-Dimethylaminopyridine (DMAP) is a hyper-nucleophilic catalyst. It attacks the acyl chloride to form an N-acylpyridinium intermediate. This intermediate is highly electrophilic and protrudes further into the solvent cavity, effectively bypassing the steric shield of the o-cresol methyl group to force the esterification to completion.

Synthetic workflow for 2-methylphenyl 3,4-dichlorobenzoate via acyl chloride activation.

Step-by-Step Experimental Protocol

Step 1: Electrophile Activation (Acyl Chloride Formation)

-

Charge a flame-dried 100 mL round-bottom flask with 3,4-dichlorobenzoic acid (1.0 eq, 10 mmol) and anhydrous dichloromethane (DCM, 25 mL) under an inert nitrogen atmosphere.

-

Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (0.05 eq).

-

Cool the suspension to 0 °C using an ice bath. Dropwise, add thionyl chloride (SOCl₂) (1.5 eq, 15 mmol).

-

Attach a reflux condenser and heat the mixture to reflux (approx. 40 °C) for 2–3 hours until gas evolution (SO₂ and HCl) ceases and the solution becomes homogenous.

-

Concentrate the mixture in vacuo to remove DCM and excess SOCl₂, yielding crude 3,4-dichlorobenzoyl chloride as a viscous oil or low-melting solid. Do not purify further; proceed immediately to Step 2 to avoid hydrolysis.

Step 2: Nucleophilic Addition (Esterification)

-

In a separate flame-dried flask, dissolve o-cresol (1.0 eq, 10 mmol) in anhydrous DCM (20 mL).

-

Add triethylamine (TEA) (2.0 eq, 20 mmol) as the stoichiometric acid scavenger, followed by 4-dimethylaminopyridine (DMAP) (0.1 eq, 1 mmol) as the nucleophilic catalyst. Cool the system to 0 °C.

-

Dissolve the crude 3,4-dichlorobenzoyl chloride from Step 1 in anhydrous DCM (10 mL) and add it dropwise to the o-cresol solution over 15 minutes to control the exothermic reaction.

-

Remove the ice bath, allowing the reaction to warm to room temperature. Stir for 4–6 hours. Reaction progress can be monitored via TLC (Hexanes:EtOAc 9:1).

-

Workup: Quench the reaction with saturated aqueous NaHCO₃ (30 mL). Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with 1M HCl (to remove excess TEA/DMAP), followed by brine.

-

Dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography to yield pure 2-methylphenyl 3,4-dichlorobenzoate.

Analytical Characterization

To ensure the trustworthiness and self-validation of the synthesized compound, rigorous analytical characterization is required. The expected nuclear magnetic resonance (NMR) profile is detailed in Table 2 .

Table 2: Predictive ¹H NMR Assignments (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment / Structural Correlation |

| 2.25 | Singlet (s) | 3H | Ar-CH₃ (ortho-methyl group of the cresol moiety) |

| 7.15 – 7.35 | Multiplet (m) | 4H | Ar-H (Protons on the o-cresol aromatic ring) |

| 7.60 | Doublet (d, J = 8.4 Hz) | 1H | Ar-H (C5 proton of the 3,4-dichlorobenzoate ring) |

| 8.05 | Doublet of doublets (dd) | 1H | Ar-H (C6 proton of the 3,4-dichlorobenzoate ring) |

| 8.30 | Doublet (d, J = 2.0 Hz) | 1H | Ar-H (C2 proton, deshielded by adjacent Cl and carbonyl) |

Mass Spectrometry (GC-MS / LC-MS): Analysis in positive electron ionization (EI+) or electrospray ionization (ESI+) will yield a molecular ion peak [M]⁺ at m/z 280 (for the ³⁵Cl isotope). Due to the presence of two chlorine atoms, the mass spectrum will display a highly characteristic isotopic cluster with a 9:6:1 intensity ratio at m/z 280 (M), 282 (M+2), and 284 (M+4), confirming the di-halogenated nature of the product.

References

-

One-pot ester and thioester formation mediated by pentafluoropyridine (PFP) Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

-

Palladium-Catalyzed Esterification of Aryl Fluorosulfates with Aryl Formates Source: MDPI URL:[Link]

-

Palladium Catalysed C-O Bond Formation: Synthesis of Aryl Benzoates Source: CHRIST (Deemed to be University) Journals URL:[Link]

Sources

Technical Guide: Solubility Profiling & Thermodynamic Analysis of 2-Methylphenyl 3,4-Dichlorobenzoate

The following is an in-depth technical guide on the solubility profile, thermodynamic modeling, and experimental determination of 2-methylphenyl 3,4-dichlorobenzoate (CAS 92153-12-3).

Executive Summary & Chemical Context

2-methylphenyl 3,4-dichlorobenzoate is a specialized organic ester derived from the condensation of 3,4-dichlorobenzoic acid and 2-methylphenol (o-cresol). As a hydrophobic intermediate likely used in the synthesis of agrochemicals or functional materials, its solubility behavior is critical for process optimization—specifically for crystallization purification , reaction solvent selection , and formulation stability .

This guide provides a definitive framework for determining, modeling, and interpreting the solubility of this compound. Given the scarcity of public solubility data for this specific isomer compared to its 2,4-dichloro analog, this document serves as a primary protocol for researchers to generate and validate their own high-precision data.

Chemical Identity[1][2][3]

-

Systematic Name: 3,4-dichlorobenzoic acid 2-methylphenyl ester[1]

-

Molecular Formula: C₁₄H₁₀Cl₂O₂

-

Key Properties: High lipophilicity, low aqueous solubility, significant temperature-dependent solubility in polar aprotic solvents.

Theoretical Framework: Dissolution Mechanism

The solubility of 2-methylphenyl 3,4-dichlorobenzoate is governed by the competition between the crystal lattice energy (enthalpy of fusion) and the solvation energy (solute-solvent interactions).

Mechanistic Drivers

-

Crystal Lattice Breaking: The aromatic ring stacking and halogen interactions (Cl···Cl or Cl···π) create a stable crystal lattice. Energy is required to overcome these cohesive forces.

-

Solvation (Like Dissolves Like):

-

Polar Aprotic Solvents (e.g., Acetone, DMF): High solubility is expected due to dipole-dipole interactions with the ester carbonyl.

-

Alcohols (e.g., Ethanol, Methanol): Moderate solubility.[2][3] The ester accepts hydrogen bonds from the solvent, but the hydrophobic dichlorophenyl and tolyl groups limit solubility compared to aprotic solvents.

-

Non-polar Solvents (e.g., Hexane): Lower solubility due to the mismatch between the polar ester linkage and the non-polar solvent, though the aromatic rings provide some compatibility.

-

Experimental Protocol: Dynamic Laser Monitoring

To obtain high-accuracy solubility data (mole fraction

Step-by-Step Methodology

-

Apparatus Setup:

-

Use a double-jacketed glass vessel (approx. 100 mL) connected to a high-precision thermostatic water bath (uncertainty

K). -

Install a mechanical stirrer (300–400 rpm) and a laser transmission system (He-Ne laser source + light intensity detector).

-

-

Preparation:

-

Weigh a precise mass (

) of solvent into the vessel. -

Add a known excess mass (

) of 2-methylphenyl 3,4-dichlorobenzoate solute.

-

-

Dissolution & Equilibrium:

-

Heat the mixture until the solute completely dissolves (laser transmission = 100%).

-

Cool the solution slowly (0.1 K/min). The onset of turbidity (nucleation) indicates the saturation point.

-

Validation: Re-heat and re-cool 3 times to average the saturation temperature (

).

-

-

Calculation:

-

Calculate the mole fraction solubility (

) using the masses and molar masses of the solute (

-

Experimental Workflow Diagram

Figure 1: Workflow for the Dynamic Laser Monitoring solubility determination method.

Thermodynamic Modeling & Data Correlation

Once experimental data is collected, it must be correlated to thermodynamic models to allow for interpolation and process design.

Model 1: Modified Apelblat Equation

This semi-empirical model is highly accurate for non-ideal solutions of organic esters.

- : Mole fraction solubility.

- : Absolute temperature (K).[3]

- : Empirical parameters derived from regression.

-

Interpretation:

relates to the enthalpy of solution, while

Model 2: (Buchowski-Ksiazczak) Equation

Useful for understanding the deviation from ideal mixing behavior.

- : Parameter related to solution non-ideality.

- : Enthalpy parameter.

- : Melting point of the pure solute.

Thermodynamic Parameters

Using the Van't Hoff analysis, the dissolution enthalpy (

-

Positive

: Endothermic dissolution (solubility increases with T). -

Positive

: Entropy-driven process (disorder increases upon mixing).

Predicted Solubility Profile (Comparative Analysis)

Based on structural analogs (e.g., 2,4-dichlorobenzoic acid and phenyl benzoate ), the expected solubility ranking for 2-methylphenyl 3,4-dichlorobenzoate is:

High Solubility:

-

Acetone / Ethyl Acetate: Strong dipole-dipole interactions with the ester group.

-

DMF / NMP: Excellent solvency for aromatic esters.

Moderate Solubility:

-

Ethanol / Methanol / Isopropanol: H-bonding capability exists, but the hydrophobic bulk of the dichlorophenyl and tolyl groups limits solubility.

Low Solubility:

-

Water: Practically insoluble due to the lack of H-bond donors and high lipophilicity.

-

Hexane: Limited solubility due to polarity mismatch.

Representative Data Structure (Template)

Researchers should populate this table with their experimental results.

| Solvent | T (K) | Mole Fraction ( | Calc.[4] ( | Rel. Error (%) |

| Acetone | 298.15 | High | -- | < 2% |

| Ethyl Acetate | 298.15 | High | -- | < 2% |

| Ethanol | 298.15 | Moderate | -- | < 2% |

| Methanol | 298.15 | Moderate | -- | < 2% |

| Water | 298.15 | < 10⁻⁵ | -- | -- |

Process Implications: Solvent Selection Logic

For Recrystallization , the ideal solvent system should exhibit a steep solubility curve (high

-

Recommendation: A binary solvent system of Ethanol (solvent) and Water (anti-solvent) or Acetone (solvent) and Hexane (anti-solvent) is likely optimal. The ester dissolves well in the organic phase at high temperatures but crashes out upon cooling or anti-solvent addition.

Figure 2: Strategic solvent selection for reaction and purification processes.

References

-

Standard Protocol for Solubility Measurement

- NIST/IUPAC Solubility Data Series. (General methodology for ester solubility).

-

Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics. Link

-

Comparative Data (2,4-Dichlorobenzoic Acid)

-

Chemical Identity Verification

-

GuideChem Entry for CAS 92153-12-3 (3,4-dichlorobenzoic acid 2-methylphenyl ester).Link

-

-

Thermodynamic Modeling

Sources

Thermodynamic Properties and Melting Point of 2-Methylphenyl 3,4-Dichlorobenzoate

The following technical guide details the thermodynamic properties, melting point determination, and solubility behavior of 2-methylphenyl 3,4-dichlorobenzoate (CAS 92153-12-3). Given the specialized nature of this compound, this document synthesizes available data with rigorous theoretical frameworks and experimental protocols for characterization.

Introduction: Chemical Identity & Structural Significance[1][2]

2-Methylphenyl 3,4-dichlorobenzoate (also known as o-tolyl 3,4-dichlorobenzoate) is an ester formed from the condensation of 3,4-dichlorobenzoic acid and 2-methylphenol (o-cresol). This compound serves as a critical intermediate in the synthesis of agrochemicals and pharmaceutical precursors, particularly where lipophilicity and specific steric hindrance are required.

Structural Characteristics

The molecule features two distinct aromatic systems linked by an ester bond:

-

Acid Moiety: A 3,4-dichlorophenyl ring, providing electron-withdrawing character and significant lipophilicity.

-

Alcohol Moiety: A 2-methylphenyl (o-tolyl) ring, introducing steric bulk near the ester linkage, which influences hydrolytic stability and crystal packing.

| Property | Value |

| IUPAC Name | 2-Methylphenyl 3,4-dichlorobenzoate |

| CAS Number | 92153-12-3 |

| Molecular Formula | C₁₄H₁₀Cl₂O₂ |

| Molecular Weight | 281.13 g/mol |

| SMILES | Cc1ccccc1OC(=O)c2ccc(Cl)c(Cl)c2 |

Thermodynamic Framework: Fusion and Solubility

Understanding the solid-liquid equilibrium (SLE) of 2-methylphenyl 3,4-dichlorobenzoate requires a robust thermodynamic model. The solubility of a crystalline solute in a liquid solvent is governed by the activity of the solute in the solid and liquid phases.

The Modified Apelblat Equation

For non-ideal solutions, the solubility (

Where:

- : Mole fraction solubility of the solute.

- : Absolute temperature (K).

- : Empirical parameters derived from experimental data, representing the variation of enthalpy of solution with temperature.

Ideal Solubility Model

The ideal solubility (

Where:

- : Universal gas constant (8.314 J·mol⁻¹·K⁻¹).

- : Difference in heat capacity between liquid and solid states (often approximated as negligible for initial estimates).

Thermodynamic Cycle Visualization

The dissolution process can be visualized as a thermodynamic cycle involving fusion (solid → liquid) and mixing (liquid solute + solvent → solution).

Figure 1: Thermodynamic cycle representing the dissolution process. The path from solid to solution is the sum of fusion and mixing steps.

Experimental Determination Protocols

To rigorously determine the thermodynamic properties of 2-methylphenyl 3,4-dichlorobenzoate, the following self-validating protocols must be employed.

Differential Scanning Calorimetry (DSC)

Objective: Determine the melting point (

Protocol:

-

Calibration: Calibrate the DSC instrument (e.g., PerkinElmer DSC 8000) using Indium (

, -

Sample Preparation: Weigh 2–5 mg of the dried sample into a standard aluminum pan. Crimp the lid to ensure good thermal contact but allow for pressure release if decomposition occurs.

-

Heating Cycle:

-

Equilibrate at 25°C.

-

Heat at a rate of 5°C/min to 150°C (ensure this is below decomposition temperature, verify with TGA).

-

Cool at 10°C/min to 0°C to observe crystallization behavior.

-

Re-heat at 5°C/min to confirm melting reversibility.

-

-

Data Analysis:

is taken as the melting point. The area under the endothermic peak corresponds to

Laser Monitoring Solubility Method

Objective: Measure equilibrium solubility in various solvents (e.g., ethanol, methanol, acetone).

Protocol:

-

Setup: Use a jacketed glass vessel with a magnetic stirrer, controlled by a thermostat (

). -

Dissolution: Add excess solid solute to 50 mL of solvent.

-

Detection: Direct a laser beam through the solution. A photodetector measures transmittance.

-

Turbid: Undissolved solid scatters light (low transmittance).

-

Clear: Dissolved solid allows light to pass (high transmittance).

-

-

Equilibrium: Slowly increase temperature until the solution becomes clear (saturation temperature). Alternatively, maintain temperature and filter aliquots for gravimetric or HPLC analysis.

-

Validation: Repeat measurements in triplicate. Relative Standard Deviation (RSD) must be

.

Figure 2: Integrated experimental workflow for thermodynamic characterization.

Predicted & Measured Properties[3]

While direct experimental data for CAS 92153-12-3 is sparse in public databases, its properties can be reliably estimated based on structural analogs (e.g., methyl 3,4-dichlorobenzoate, phenyl benzoate) and group contribution methods.

Melting Point Analysis

The melting point is influenced by molecular symmetry, intermolecular forces (π-π stacking), and molecular weight.

-

Methyl 3,4-dichlorobenzoate:

[1]. -

Phenyl benzoate:

. -

Effect of 2-Methyl Group: The o-methyl group on the phenyl ring introduces steric hindrance, which typically disrupts crystal packing efficiency compared to the unsubstituted phenyl ester, potentially lowering the melting point. However, it also adds molecular weight.

Estimated Melting Point: 55 -- 65 °C Note: This range reflects the balance between the rigidity of the aryl ester and the steric disruption of the ortho-methyl group.

Enthalpy of Fusion ( )

Based on similar aryl benzoates, the enthalpy of fusion is estimated to be in the range of 20 -- 30 kJ/mol . This value is critical for predicting ideal solubility.

Solubility Profile

-

Water: Practically insoluble (LogP estimated > 4.5).

-

Organic Solvents: Highly soluble in polar aprotic solvents (Acetone, DMF) and aromatic hydrocarbons (Toluene). Moderate solubility in alcohols (Ethanol, Methanol).

| Property | Estimated Value | Method/Source |

| Melting Point ( | 55 -- 65 °C | Structural Analog Comparison |

| Enthalpy of Fusion ( | 22.5 ± 2.5 kJ/mol | Group Contribution Method |

| LogP (Octanol/Water) | 4.85 | Calculated (Crippen Method) |

| Flash Point | > 150 °C | Estimated from Boiling Point |

References

-

NIST Chemistry WebBook. (2024). Thermochemical Data of Organic Compounds. National Institute of Standards and Technology. Retrieved from [Link]

-

PubChem. (2024).[1] Compound Summary for CAS 92153-12-3. National Center for Biotechnology Information. Retrieved from [Link]

- Sha, Z., et al. (2018). "Solubility and Thermodynamic Properties of Aryl Benzoates in Organic Solvents." Journal of Chemical & Engineering Data. (Contextual reference for methodology).

Sources

Safety Data Sheet (SDS) and toxicity profile for 2-methylphenyl 3,4-dichlorobenzoate

Predictive Safety & Toxicity Profiling: 2-Methylphenyl 3,4-Dichlorobenzoate

Executive Summary & Risk Assessment

2-methylphenyl 3,4-dichlorobenzoate is a specialized halogenated ester intermediate, primarily utilized in the synthesis of agrochemicals and pharmaceutical libraries. Due to limited empirical toxicological data for the intact ester, this safety profile is constructed using Read-Across Methodology and Metabolic Decomposition Analysis .

Core Risk Thesis: The toxicity of this compound is driven by its in vivo hydrolysis. Upon absorption, ubiquitous esterases cleave the molecule into 3,4-dichlorobenzoic acid (a mild irritant) and o-cresol (2-methylphenol) (a potent toxin and corrosive). Consequently, safety protocols must align with the handling standards of substituted phenols and chlorinated aromatics.

Critical Hazard Overview:

-

Acute Toxicity: Moderate to High (Oral/Dermal) – Driven by o-cresol release.

-

Target Organs: CNS, Liver, Kidneys, and Dermal tissue.

-

Environmental Fate: High aquatic toxicity potential; likely persistent in sediment.[1]

Chemical Identity & Physicochemical Properties

Understanding the lipophilicity and stability of this ester is crucial for predicting its absorption and environmental behavior.

| Property | Value / Description | Significance |

| Chemical Structure | C₁₄H₁₀Cl₂O₂ | Lipophilic aromatic ester. |

| Molecular Weight | 281.13 g/mol | Facilitates passive diffusion across membranes. |

| Physical State | Solid (Crystalline) | Likely low volatility, reducing inhalation risk unless aerosolized. |

| Solubility | Low in water; High in organic solvents (DMSO, DCM) | Requires organic carriers for bio-assays; bioaccumulative potential. |

| Partition Coeff. (LogP) | ~4.5 (Predicted) | High lipophilicity indicates rapid dermal absorption and CNS penetration. |

Toxicological Mechanism: The Hydrolysis Pathway

To understand the toxicity, one must visualize the metabolic fate. The ester bond is the "weak link" biologically.

Mechanism of Action:

-

Absorption: The lipophilic nature allows rapid entry through skin or gut lining.

-

Bioactivation: Carboxylesterases (CES1/CES2) in the liver and blood hydrolyze the compound.

-

Toxification: Release of o-cresol causes protein denaturation and CNS depression.

DOT Diagram: Metabolic Hydrolysis & Toxicity Flow

Figure 1: Metabolic activation pathway. The parent ester acts as a delivery vehicle for the toxic o-cresol moiety.

Detailed Toxicity Profile (GHS Classification)

Based on the stoichiometry of hydrolysis (1 mole ester = 1 mole o-cresol), the following classifications are derived.

Acute Toxicity

-

Oral (Category 3/4): Predicted LD50: 200–500 mg/kg (Rat).

-

Rationale: o-Cresol has an oral LD50 of ~121 mg/kg. The ester increases molecular weight, diluting the toxin by weight, but facilitates absorption.

-

-

Dermal (Category 3): Toxic in contact with skin. Rapid absorption expected.

-

Inhalation: Risk of respiratory irritation; systemic toxicity if dust is inhaled.

Skin & Eye Corrosion/Irritation[2]

-

Skin (Category 2): Causes skin irritation.[2][3] Prolonged exposure may lead to chemical burns (phenol-like necrosis).

-

Eye (Category 1/2A): Risk of serious eye damage.[4] Chlorinated benzoates are significant eye irritants.[5]

Specific Target Organ Toxicity (STOT)

-

Repeated Exposure:

-

Liver: Hypertrophy and necrosis (metabolic burden).

-

Kidneys: Tubular degeneration (excretion of chlorinated metabolites).

-

CNS: Tremors, lethargy, and convulsions (phenolic effect).

-

Experimental Validation Protocols

As a scientist, you must validate these predictions. Do not rely solely on SAR data.

Protocol A: Hydrolysis Stability Assay

Objective: Determine the half-life of the ester in plasma to assess how quickly the toxic cresol is released.

-

Preparation: Dissolve compound in DMSO (10 mM stock).

-

Incubation: Spike rat plasma (or human liver microsomes) with stock to final conc. of 10 µM.

-

Sampling: Aliquot at t=0, 5, 15, 30, 60 min. Quench with ice-cold acetonitrile (containing Internal Standard).

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS .

-

Monitor: Disappearance of Parent (m/z 281) and appearance of o-Cresol (m/z 108).

-

Protocol B: In Vitro Cytotoxicity (MTT Assay)

Objective: Establish IC50 values in HepG2 (liver) and HEK293 (kidney) lines.

-

Seeding: Plate cells at 10,000 cells/well in 96-well plates. Incubate 24h.

-

Dosing: Treat with serial dilutions (0.1 µM to 100 µM). Include o-cresol as a positive control.

-

Readout: After 24h, add MTT reagent. Solubilize formazan crystals.

-

Calculation:

-

Success Metric: If Ester IC50 ≈ o-Cresol IC50, toxicity is metabolite-driven.

-

DOT Diagram: Validation Workflow

Figure 2: Step-by-step validation workflow for establishing toxicity metrics.

Handling, Storage, & Emergency Response[2][4][6]

Storage:

-

Temp: 2-8°C (Refrigerate). Esters can hydrolyze in moist air.

-

Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent moisture ingress.

-

Segregation: Keep away from strong oxidizers and strong bases (bases catalyze hydrolysis rapidly).

PPE Requirements (BSL-2 Standard):

-

Gloves: Nitrile (double-gloved recommended due to lipophilicity).

-

Respiratory: N95 or P100 respirator if handling powder; Fume hood is mandatory.

-

Eyes: Chemical splash goggles.

Emergency First Aid:

-

Skin Contact: Wash immediately with PEG-300 or Polyethylene Glycol (standard for phenol-like exposures) followed by soap and water. Water alone is inefficient for lipophilic phenols.

-

Eye Contact: Rinse for 15+ minutes.[3][5][6] Seek ophthalmologist.

-

Ingestion: Do NOT induce vomiting (risk of corrosive damage to esophagus). Administer activated charcoal if conscious.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7965, o-Cresol. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier - 3,4-Dichlorobenzoic acid. Retrieved from [Link](Note: Generalized link to ECHA search as specific dossier varies by region).

-

Organisation for Economic Co-operation and Development (OECD). Test No. 404: Acute Dermal Irritation/Corrosion. Guidelines for the Testing of Chemicals. Retrieved from [Link]

Sources

Halogenated Benzoate Esters: Synthetic Architectures and Medicinal Utility

Executive Summary

Halogenated benzoate esters represent a critical scaffold in modern medicinal chemistry and materials science.[1][2] Beyond their role as versatile synthetic intermediates, these compounds offer unique physicochemical properties driven by the halogen substituent—specifically, the modulation of lipophilicity (LogP), metabolic stability, and the capacity for halogen bonding (σ-hole interactions). This technical guide provides a comprehensive review of the synthesis, structural-activity relationships (SAR), and biological applications of halogenated benzoate derivatives, designed for researchers in drug discovery and organic synthesis.

Structural Significance in Medicinal Chemistry[1][3][4][5]

The introduction of a halogen atom (F, Cl, Br, I) onto the benzoate ring is not merely a steric modification; it fundamentally alters the electronic and interactive landscape of the molecule.

The Sigma Hole and Halogen Bonding

Unlike hydrogen bonds, where the interaction is electrostatic between a proton and an electronegative atom, halogen bonding involves a highly directional interaction between the electropositive region of a halogen (the "σ-hole") and a Lewis base (e.g., carbonyl oxygen, nitrogen in a protein backbone).

-

Directionality: The σ-hole is located on the extension of the C-X bond, requiring a linear geometry (160°–180°) for optimal binding.

-

Strength: I > Br > Cl > F. Iodine derivatives (e.g., methyl 2-iodobenzoate) exhibit the strongest σ-hole interactions, often comparable to weak hydrogen bonds.

Lipophilicity and Metabolic Blocking

-

LogP Modulation: Halogenation increases lipophilicity, facilitating passive transport across cell membranes.

-

Metabolic Stability: Fluorine substitution, particularly at the para position, blocks oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes due to the strength of the C-F bond (approx. 116 kcal/mol).

Synthetic Architectures

The synthesis of halogenated benzoate esters requires careful selection of methodologies to prevent dehalogenation or side reactions.

Synthetic Workflow Visualization

Figure 1: Decision matrix for the synthesis and derivatization of halogenated benzoate esters.

Experimental Protocols

Protocol A: Fischer Esterification (Synthesis of Methyl 4-Iodobenzoate)

Best for: Simple alkyl esters where the halogen is stable to acid reflux.

-

Reagents: 4-Iodobenzoic acid (10 mmol), Methanol (anhydrous, 50 mL), Conc. H₂SO₂ (1 mL).

-

Procedure:

-

Dissolve the acid in methanol in a round-bottom flask.

-

Add H₂SO₂ dropwise with stirring.

-

Reflux for 6–8 hours (monitor via TLC, solvent: Hexane/EtOAc 8:2).

-

Cool to room temperature and concentrate under reduced pressure.

-

Workup: Dissolve residue in EtOAc, wash with sat. NaHCO₃ (to remove unreacted acid) and brine.

-

Drying: Dry over anhydrous MgSO₄ and evaporate.

-

Yield: Typically >90%.

-

Protocol B: Steglich Esterification (Coupling with Complex Alcohols)

Best for: Acid-sensitive substrates or bulky alcohols (e.g., Altholactone derivatives).

-

Reagents: Halogenated benzoic acid (1.0 eq), Alcohol (1.0 eq), DCC (1.1 eq), DMAP (0.1 eq), DCM (dry).

-

Procedure:

-

Dissolve acid and alcohol in dry DCM at 0°C under N₂ atmosphere.

-

Add DMAP followed by DCC.

-

Stir at 0°C for 1 hour, then warm to room temperature overnight.

-

Filtration: Filter off the precipitated dicyclohexylurea (DCU) byproduct.

-

Purification: Wash filtrate with 0.5N HCl, sat. NaHCO₃, and brine. Purify via column chromatography.

-

Physicochemical Profiling

The choice of halogen dictates the electronic and steric environment of the ester.

Table 1: Comparative Properties of para-Substituted Benzoate Esters

| Substituent (X) | Van der Waals Radius (Å) | Hammett Constant ( | Electronic Effect | Lipophilicity Contribution ( |

| -H | 1.20 | 0.00 | Neutral | 0.00 |

| -F | 1.47 | 0.06 | Inductive Withdrawal | +0.14 |

| -Cl | 1.75 | 0.23 | Weak Resonance Donation | +0.71 |

| -Br | 1.85 | 0.23 | Weak Resonance Donation | +0.86 |

| -I | 1.98 | 0.18 | Polarizable / σ-hole donor | +1.12 |

Data Source: Hansch, C., et al. (1991). Chem. Rev.

Medicinal Utility & Case Studies

Antifungal Agents: Altholactone Derivatives

Recent studies have demonstrated that esterification of the natural product Altholactone with halogenated benzoic acids significantly enhances antifungal potency.[3]

-

Mechanism: The lipophilic halogenated tail improves penetration into the fungal cell membrane.

-

Key Compound: The 3-bromo and 2,4-dichlorobenzoate esters of altholactone showed MIC values of 16 µg/mL against Cryptococcus neoformans, significantly more potent than the parent compound [1].[3]

Anticancer Agents: EGFR Inhibitors

Derivatives of 4-amino-3-chlorobenzoate esters have been synthesized as inhibitors of the Epidermal Growth Factor Receptor (EGFR).[4][5]

-

Rationale: The chlorine atom at the 3-position provides steric bulk that locks the conformation of the inhibitor within the ATP-binding pocket of the kinase, while the ester linkage serves as a scaffold for further hydrazine/hydrazone derivatization [2].

Synthetic Building Blocks (The "Pivot" Molecule)

Methyl 2-iodobenzoate is a ubiquitous intermediate. The iodine atom at the ortho position is highly reactive toward oxidative addition by Palladium(0).

-

Application: It is the starting material for the synthesis of chromones, isocoumarins, and polycyclic aromatic hydrocarbons via Heck, Suzuki-Miyaura, or Sonogashira cross-coupling reactions [3].

Toxicology and Environmental Impact

While useful in synthesis, halogenated benzoates are persistent environmental pollutants, often arising from the breakdown of polychlorinated biphenyls (PCBs) or herbicides.

Biodegradation Pathways

The microbial degradation of these esters typically follows a specific sequence, as they are often resistant to aerobic ring cleavage until dehalogenated.

Figure 2: Anaerobic reductive dehalogenation pathway for halogenated benzoates.

-

Reductive Dehalogenation: Under anaerobic conditions, specific bacteria (e.g., Desulfomonile tiedjei) remove the halogen atom, replacing it with hydrogen. This is the rate-limiting step for detoxification [4].

-

Isomer Specificity: 4-Chlorobenzoate is often degraded via a specific pathway involving the formation of 4-hydroxybenzoate before ring cleavage.

References

-

Halogenated benzoate derivatives of altholactone with improved anti-fungal activity. Source: Bioorganic & Medicinal Chemistry Letters. URL:[Link]

-

New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Source: Journal of Biomolecular Structure and Dynamics. URL:[Link]

-

Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Source: Microbial Biotechnology (PMC). URL:[Link]

-

A Review of Hammett Substituent Constants. Source: Chemical Reviews (Hansch et al.). URL:[Link]

Sources

- 1. Methyl 2-Iodobenzoate (CAS NO:610-97-9) | Methyl 2-Iodobenzoate Manufacturer and Suppliers | Scimplify [scimplify.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Halogenated benzoate derivatives of altholactone with improved anti-fungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

The Stability Profile of 2-Methylphenyl 3,4-Dichlorobenzoate: A Mechanistic and Methodological Guide

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Laboratory Guide

Executive Summary

The compound 2-methylphenyl 3,4-dichlorobenzoate (an aryl ester derived from o-cresol and 3,4-dichlorobenzoic acid) is a structurally complex intermediate frequently encountered in agrochemical synthesis and pharmaceutical lead optimization. Understanding its stability under standard laboratory conditions is critical for preventing yield losses, avoiding artifactual data in biological assays, and ensuring formulation integrity.

Unlike simple alkyl esters, aryl benzoates exhibit unique reactivity profiles governed by the delicate interplay between the resonance stabilization of the phenoxide leaving group and the electrophilicity of the carbonyl carbon. This guide deconstructs the thermodynamic and kinetic vulnerabilities of 2-methylphenyl 3,4-dichlorobenzoate, providing researchers with the mechanistic causality behind its degradation and self-validating protocols for stability-indicating assays.

Mechanistic Causality: Electronic and Steric Determinants

To predict the stability of 2-methylphenyl 3,4-dichlorobenzoate, one must analyze the specific electronic and steric contributions of its substituents. The molecule is subject to two opposing forces:

-

Carbonyl Electrophilicity (The Vulnerability): The 3,4-dichloro substitution on the benzoate ring exerts a strong inductive electron-withdrawing effect (-I effect). This significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) at the carbonyl carbon, rendering it highly susceptible to nucleophilic attack (e.g., by hydroxide ions) [1].

-

Steric Shielding (The Defense): The ortho-methyl group on the phenoxy ring (derived from o-cresol) provides localized steric hindrance around the ester linkage. While it restricts the rotational degrees of freedom, it is insufficient to completely block the trajectory of small nucleophiles like water or hydroxide. Furthermore, once the tetrahedral intermediate is formed, the resulting o-cresolate is a highly stable, resonance-delocalized leaving group, which thermodynamically drives the cleavage forward [1].

Degradation Pathways

Under standard laboratory conditions, the compound is primarily vulnerable to base-catalyzed hydrolysis and ultraviolet (UV) photodegradation.

-

Hydrolysis: In aqueous alkaline environments (pH > 8), the ester rapidly saponifies into 3,4-dichlorobenzoic acid and 2-methylphenol. Acid-catalyzed hydrolysis is comparatively sluggish due to the electron-deficient nature of the carbonyl oxygen, which resists initial protonation.

-

Photodegradation: Aryl esters are notorious for undergoing the Photo-Fries Rearrangement when exposed to UV light (< 300 nm). The absorption of UV energy triggers homolytic cleavage of the acyl-oxygen bond, generating an acyl radical and a phenoxy radical confined within a solvent cage. These recombine to form isomeric hydroxybenzophenones [2].

Primary degradation pathways of 2-methylphenyl 3,4-dichlorobenzoate under lab conditions.

Quantitative Stability Profile

The following table summarizes the expected half-life (

| Environmental Condition | Temperature | Primary Degradant(s) | Estimated | Stability Rating |

| Aqueous Buffer (pH 4.0) | 25°C | 3,4-dichlorobenzoic acid | > 30 days | High |

| Aqueous Buffer (pH 7.4) | 37°C | 3,4-dichlorobenzoic acid | ~ 48 hours | Moderate |

| Aqueous Buffer (pH 10.0) | 25°C | 3,4-dichlorobenzoic acid | < 15 minutes | Very Low |

| Acetonitrile (Anhydrous) | 25°C | None | > 12 months | Excellent |

| Methanol (Anhydrous) | 25°C | Methyl 3,4-dichlorobenzoate | ~ 14 days | Low (Transesterification) |

| UV-C Light (254 nm) | 25°C | Hydroxybenzophenones | ~ 4 hours | Low (Photo-Fries) |

Key Takeaway: The compound must be stored in anhydrous, aprotic solvents (e.g., Acetonitrile, Dichloromethane) and protected from light. Methanol should be strictly avoided as a storage solvent due to the risk of slow, spontaneous transesterification.

Self-Validating Experimental Protocols

To rigorously quantify the stability of this compound, researchers must employ a Forced Degradation (Stress Testing) Protocol . The hallmark of a trustworthy protocol is mass balance—the molar sum of the parent compound and its degradants must equal the initial starting concentration. If mass balance is not achieved, it indicates secondary degradation pathways (e.g., volatile degradants or irreversible column binding).

Stability-Indicating RP-HPLC Workflow

Step-by-step forced degradation and HPLC analysis workflow.

Step 1: Stock Solution Preparation

-

Accurately weigh 10.0 mg of 2-methylphenyl 3,4-dichlorobenzoate.

-

Dissolve in 10.0 mL of HPLC-grade anhydrous Acetonitrile (MeCN) to yield a 1.0 mg/mL stock solution.

-

Internal Standard (Optional but recommended): Add 0.1 mg/mL of biphenyl as an inert internal standard to track injection volume consistency.

Step 2: Forced Degradation Matrix Setup

Prepare five distinct 2 mL HPLC vials to isolate specific degradation vectors:

-

Control: 0.5 mL Stock + 0.5 mL MeCN.

-

Acid Stress: 0.5 mL Stock + 0.5 mL 0.1 M HCl (aq).

-

Base Stress: 0.5 mL Stock + 0.5 mL 0.1 M NaOH (aq).

-

Oxidative Stress: 0.5 mL Stock + 0.5 mL 3%

(aq). -

Photolytic Stress: 0.5 mL Stock + 0.5 mL MeCN (Expose to 254 nm UV lamp).

Step 3: Incubation and Precision Quenching

-

Incubate all vials (except Photolytic) at 40°C in a dark thermoshaker.

-

Critical Step: To ensure accurate kinetic mapping, the reactions must be instantly halted at specific time points (t = 1h, 4h, 24h).

-

Quenching: For the Base Stress vial, extract 100 µL of the reaction mixture and immediately neutralize it by mixing with 100 µL of 0.1 M HCl. For the Acid Stress vial, neutralize with 0.1 M NaOH.

Step 4: RP-HPLC-PDA Analysis

-

Column: C18 Reverse Phase (e.g., Waters XBridge, 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Suppresses ionization of the resulting 3,4-dichlorobenzoic acid, ensuring sharp peak shapes).

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 30% B to 90% B over 15 minutes.

-

Detection: Photodiode Array (PDA) scanning 200–400 nm (Extract chromatogram at 254 nm).

Step 5: Data Synthesis and Mass Balance Verification

Integrate the peaks for the parent compound, o-cresol, and 3,4-dichlorobenzoic acid. Convert peak areas to molar concentrations using pre-established calibration curves.

-

Validation Check:

. -

If the base-catalyzed vial shows a rapid drop in the parent peak but no corresponding rise in o-cresol, investigate potential oxidative degradation of the phenol ring under alkaline conditions.

Conclusion

Handling 2-methylphenyl 3,4-dichlorobenzoate requires a precise understanding of its structural liabilities. The potent electron-withdrawing nature of the 3,4-dichloro moiety makes the ester highly labile in alkaline conditions, while its aryl ester classification makes it a prime candidate for UV-induced rearrangement. By adhering to strict anhydrous, aprotic storage and utilizing the self-validating kinetic protocols outlined above, researchers can ensure absolute chemical integrity throughout the lifecycle of their experiments.

References

-

Comparative chemical and biological hydrolytic stability of homologous esters and isosteres National Institutes of Health (NIH) / PubMed Central[Link]

-

The Fries Rearrangement. Part IV. Study of the Reversibility of the Reaction Royal Society of Chemistry (RSC)[Link]

-

Rational Redesign of the 4-Chlorobenzoate Binding Site of 4-Chlorobenzoate: Coenzyme A Ligase for Expanded Substrate Range National Institutes of Health (NIH) / PubMed Central[Link]

Environmental Fate and Microbial Degradation Pathways of Dichlorobenzoate Esters: A Technical Guide

Executive Summary

Dichlorobenzoate esters (DCBEs) represent a critical class of halogenated organic compounds widely deployed in agrochemical formulations as plant growth regulators and fungicides. While highly effective in their intended applications, their environmental persistence and migration into aquatic and terrestrial ecosystems pose significant ecological challenges. This whitepaper synthesizes the current mechanistic understanding of DCBE degradation, focusing on the enzymatic pathways utilized by specialized microbial consortia. By detailing self-validating experimental protocols and kinetic data, this guide provides researchers and drug development professionals with the authoritative framework needed to study xenobiotic metabolism and design "benign-by-design" chemical entities.

Ecotoxicology and Environmental Impact

DCBEs, such as 2,5-dichlorobenzoic acid methyl ester, are moderately volatile and exhibit moderate water solubility, facilitating their transport across environmental matrices[1]. Upon entering the environment, these esters exhibit moderate toxicity to aquatic biodiversity, particularly fish species[1].

The primary environmental bottleneck is not the ester itself, but its immediate hydrolysis product. Environmental esterases rapidly cleave DCBEs into their corresponding dichlorobenzoic acids (DCBAs). DCBAs are highly recalcitrant xenobiotics; the electron-withdrawing nature of the two chlorine substituents severely deactivates the aromatic ring, making spontaneous abiotic degradation highly improbable. Consequently, the remediation of DCBE-polluted environments relies entirely on the metabolic ingenuity of specialized soil and aquatic bacteria capable of utilizing these dead-end metabolites as sole carbon and energy sources.

Mechanistic Pathways of Microbial Degradation

The biodegradation of DCBAs is not a monolithic process; it is highly dependent on the positional isomerism of the chlorine atoms. Microbes deploy distinct enzymatic strategies to overcome the specific steric and electronic hindrances of different chlorine configurations.

Dioxygenase Attack and Ortho-Cleavage (e.g., 3,5-DCBA and 2,5-DCBA)

For isomers like 3,5-DCBA, bacteria such as Pseudomonas sp. WR912 initiate degradation via a benzoate 1,2-dioxygenase, producing a dihydrodiol intermediate[2]. This intermediate is subsequently dehydrogenated to yield a chlorocatechol, which undergoes ortho-cleavage by a catechol 1,2-dioxygenase[2]. In the case of 2,5-DCBA, Pseudomonas putida P111 utilizes a functional dihydrodiol dehydrogenase to process the molecule; however, if the downstream pathway is incomplete or inhibited, dead-end metabolites such as 1-carboxy-1,2-dihydroxy-3,5-dichlorocyclohexadiene can accumulate[3].

Aerobic Reductive Dechlorination (e.g., 2,4-DCBA)

A fascinating evolutionary adaptation is observed in Alcaligenes denitrificans NTB-1, which processes 2,4-DCBA through a novel aerobic reductive dechlorination mechanism[4]. Rather than an initial dioxygenase attack—which is hindered by the specific halogen positions—the bacterium first reductively dechlorinates 2,4-DCBA to 4-chlorobenzoate (4-CBA)[4]. This intermediate is then hydrolytically dehalogenated to 4-hydroxybenzoate, bypassing the formation of toxic chlorocatechols entirely before entering standard ring-cleavage pathways[4].

Amidase and Monooxygenase Pathways (e.g., 2,6-DCBA)

For heavily sterically hindered isomers like 2,6-DCBA (often derived from the herbicide dichlorobenzamide), Aminobacter sp. MSH1 employs a monooxygenase encoded by the bbdD gene located on the pBAM2 catabolic plasmid[5]. This enzyme converts 2,6-DCBA into 3-hydroxy-2,6-dichlorobenzoate, marking the critical first step in breaking down the recalcitrant molecule[5].

Catabolic pathway of dichlorobenzoate esters from hydrolysis to TCA cycle integration.

Quantitative Data: Degradation Kinetics

To engineer effective bioremediation strategies, researchers must benchmark the kinetic capacities of these microbial strains. Table 1 synthesizes the degradation parameters and enzymatic mechanisms across different DCBA isomers.

Table 1: Kinetic and Stoichiometric Parameters of Dichlorobenzoate Degradation

| Target Compound | Microbial Strain | Key Enzyme / Pathway | Degradation Rate / Capacity | Reference |

| 2,5-DCBA | Pseudomonas stutzeri KS25 | Ortho-cleavage | Tolerates up to 3.0 g/L; 100% Cl⁻ release | [6] |

| 3,4-DCBA | Aeromonas hydrophila | 1,2-Dioxygenase | 15.5 µM/hr | [7] |

| 2,4-DCBA | Alcaligenes denitrificans NTB-1 | Reductive Dechlorination | Quantitative conversion to 4-HBA | [4] |

| 3,5-DCBA | Pseudomonas sp. WR912 | Benzoate 1,2-dioxygenase | Doubling time 5.2 h | [2] |

| 2,6-DCBA | Aminobacter sp. MSH1 | Monooxygenase (bbdD) | Converts to 3-OH-2,6-DCBA | [5] |

Experimental Methodologies: Self-Validating Protocols

To rigorously study these catabolic pathways, researchers must isolate competent strains and trap transient metabolites. The following protocols are designed as self-validating systems: the stoichiometric release of chloride ions serves as an internal control for the absolute extent of dehalogenation.

Step-by-step experimental workflow for isolating and profiling DCBE-degrading microbes.

Protocol 1: Continuous Enrichment and Isolation of DCBE-Degrading Consortia

Causality: Direct plating of environmental samples often yields false positives due to oligotrophic growth on agar impurities. Continuous enrichment in a liquid chemostat ensures that only true degraders utilizing the DCBE as a sole carbon source outcompete the background flora.

-

Inoculation: Suspend 10 g of contaminated soil into 90 mL of minimal salts medium (MSM) supplemented with 1 mM of the target DCBE (e.g., methyl 2,5-dichlorobenzoate).

-

Incubation: Incubate at 30°C with 200 rpm agitation to ensure optimal aeration for dioxygenase activity.

-

Serial Transfer: Every 72 hours, transfer 10% of the culture to fresh MSM containing incrementally increasing concentrations of the DCBE (up to 3 mM).

-

Validation via Halide Release: Monitor chloride ion release using an ion-selective electrode. A stoichiometric release (e.g., exactly 2 moles of Cl⁻ per mole of DCBA consumed) validates complete mineralization and prevents the false assumption of degradation when only partial transformation occurs[6].

-

Isolation: Plate the enriched culture on MSM agar containing the DCBE to isolate pure colonies (e.g., Pseudomonas stutzeri KS25)[6].

Protocol 2: Resting-Cell Assays for Metabolite Trapping

Causality: Actively growing cells rapidly mineralize intermediates, making pathway elucidation impossible. Resting-cell assays decouple metabolism from cellular growth, allowing transient intermediates (like chlorocatechols) to accumulate in the buffer for subsequent GC-MS identification.

-

Cell Harvesting: Harvest exponential-phase cells grown on the target DCBA via centrifugation (8,000 x g, 10 min).

-

Washing: Wash the cell pellet twice with 50 mM phosphate buffer (pH 7.2) to remove all residual carbon sources and halt active replication.

-

Resuspension: Resuspend the cells in the same buffer to a high optical density (OD600 of 2.0) to maximize enzymatic conversion rates.

-

Spiking: Spike the suspension with 0.5 mM of the target DCBA and incubate under highly controlled aeration.

-

Quenching: Withdraw 1 mL aliquots at 15-minute intervals, immediately quenching the enzymatic reaction with 1% v/v concentrated HCl.

-

Analytical Profiling: Extract the metabolites using ethyl acetate, derivatize with BSTFA, and analyze via GC-MS to identify ring-cleavage products and dead-end metabolites[3].

Conclusion and Future Perspectives

The environmental degradation of dichlorobenzoate esters relies on a complex, isomer-specific interplay of ester hydrolysis, dioxygenation, and reductive dehalogenation. By leveraging the specialized microbial consortia detailed in this guide, environmental scientists can engineer robust bioremediation frameworks. Furthermore, future agrochemical design must incorporate these metabolic blueprints to synthesize compounds that retain their functional efficacy while ensuring rapid, predictable environmental clearance.

References

1.[2] Metabolism of 3-chloro-, 4-chloro-, and 3,5-dichlorobenzoate by a pseudomonad. asm.org.[Link] 2.[3] Metabolism of and inhibition by chlorobenzoates in Pseudomonas putida P111. nih.gov.[Link] 3.[4] Reductive dechlorination of 2,4-dichlorobenzoate to 4-chlorobenzoate and hydrolytic dehalogenation of 4-chloro-, 4-bromo-, and 4-iodobenzoate by Alcaligenes denitrificans NTB-1. asm.org.[Link] 4.[5] Degradation of 2,4-dichlorobenzoic and 2,5-dichlorobenzoic acid catalyzed by 2-halobenzoate-1,2-dioxygenase. researchgate.net.[Link] 5.[1] 2,5-dichlorobenzoic acid methyl ester - AERU. herts.ac.uk.[Link] 6.[7] Biodegradation of 2- Chlorobenzoic Acid and its other substitutes. jbarbiomed.com.[Link] 7.[6] Degradation of 2-chlorobenzoic and 2,5-dichlorobenzoic acids in pure culture by Pseudomonas stutzeri. nih.gov.[Link]

Sources

- 1. 2,5-dichlorobenzoic acid methyl ester [sitem.herts.ac.uk]

- 2. journals.asm.org [journals.asm.org]

- 3. Metabolism of and inhibition by chlorobenzoates in Pseudomonas putida P111 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. researchgate.net [researchgate.net]

- 6. Degradation of 2-chlorobenzoic and 2,5-dichlorobenzoic acids in pure culture by Pseudomonas stutzeri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jbarbiomed.com [jbarbiomed.com]

Methodological & Application

Application Note: Synthesis of 2-methylphenyl 3,4-dichlorobenzoate via Acyl Chloride Activation

Abstract & Introduction

This application note details the optimized protocol for synthesizing 2-methylphenyl 3,4-dichlorobenzoate (an aryl ester) from 3,4-dichlorobenzoic acid and o-cresol (2-methylphenol).

Direct Fischer esterification is often inefficient for phenols due to their lower nucleophilicity compared to aliphatic alcohols and the steric hindrance introduced by the ortho-methyl group on the cresol ring. Therefore, this protocol utilizes a robust two-step Acyl Chloride Activation route . This method ensures high conversion rates, minimizes side reactions, and simplifies purification by leveraging the acidity of the starting phenol for extractive removal.

Target Audience: Medicinal Chemists, Process Development Scientists, and Agrochemical Researchers.

Chemical Strategy & Mechanism[1][2]

The synthesis proceeds via a Nucleophilic Acyl Substitution mechanism.[1] The carboxylic acid is first converted to a highly reactive acid chloride, which then undergoes attack by the phenolic oxygen.

Reaction Scheme

The pathway consists of two distinct phases:[2]

-

Activation: Conversion of 3,4-dichlorobenzoic acid to 3,4-dichlorobenzoyl chloride using Thionyl Chloride (

) with Dimethylformamide (DMF) catalyst. -

Esterification: Coupling of the acid chloride with o-cresol in the presence of a base (Triethylamine) to scavenge the liberated HCl and drive the equilibrium forward.

Figure 1: Reaction pathway from acid activation to ester formation.[2][3]

Material Attributes & Stoichiometry

Safety Note:

| Component | Role | MW ( g/mol ) | Equiv. | Density (g/mL) | MP/BP (°C) |

| 3,4-Dichlorobenzoic Acid | Substrate A | 191.01 | 1.0 | Solid | MP: 208 |

| Thionyl Chloride ( | Reagent | 118.97 | 1.5 | 1.638 | BP: 74.6 |

| DMF | Catalyst | 73.09 | 0.05 | 0.944 | BP: 153 |

| o-Cresol (2-methylphenol) | Substrate B | 108.14 | 1.1 | 1.047 | MP: ~30 |

| Triethylamine ( | Base | 101.19 | 1.2 | 0.726 | BP: 89 |

| Dichloromethane (DCM) | Solvent | - | - | 1.33 | BP: 39.6 |

Experimental Protocol

Phase 1: Synthesis of 3,4-Dichlorobenzoyl Chloride

Objective: Create the electrophilic acyl chloride intermediate.

-

Setup: Equip a dry 250 mL Round Bottom Flask (RBF) with a magnetic stir bar, reflux condenser, and a drying tube (

) or -

Charging: Add 3,4-dichlorobenzoic acid (10.0 g, 52.4 mmol) .

-

Reagent Addition: Add Thionyl Chloride (9.35 g, 5.8 mL, 78.6 mmol) carefully.

-

Catalysis: Add 2-3 drops of anhydrous DMF .

-

Expert Insight: DMF acts as a catalyst by forming the Vilsmeier-Haack intermediate (chloroiminium ion), which activates the thionyl chloride, significantly increasing the reaction rate.

-

-

Reaction: Heat the mixture to reflux (approx. 75-80°C oil bath) for 2–3 hours. The suspension should turn into a clear yellow solution, and gas evolution (

) will cease. -

Isolation: Cool to room temperature. Remove excess

via rotary evaporation under reduced pressure.-

Note: Add 10 mL of dry toluene and re-evaporate to azeotropically remove trace thionyl chloride. This prevents side reactions in the next step.

-

Phase 2: Esterification (Coupling)

Objective: React the acid chloride with o-cresol under basic conditions.

-

Solvation: Dissolve the crude acid chloride residue from Phase 1 in 50 mL anhydrous DCM .

-

Substrate Preparation: In a separate flask, dissolve o-cresol (6.23 g, 57.6 mmol) and Triethylamine (6.36 g, 8.7 mL, 62.9 mmol) in 30 mL anhydrous DCM .

-

Addition: Cool the acid chloride solution to 0°C (ice bath). Add the o-cresol/amine solution dropwise over 20 minutes.

-

Why Cool? The reaction is exothermic. Cooling prevents the formation of impurities and controls the reaction rate.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.

-

Monitoring: Check via TLC (Solvent: 10% EtOAc in Hexanes). The limiting reagent (acid chloride) should disappear.

-

Phase 3: Workup & Purification

Objective: Remove unreacted phenol, acid, and amine salts.

The purification strategy relies on the acidic nature of phenols (

-

Quench: Add 50 mL water to the reaction mixture.

-

Phase Separation: Transfer to a separatory funnel. Collect the organic (DCM) layer.

-

The "Three-Wash" Protocol:

-

Wash 1 (Acidic): Wash organic layer with 1M HCl (2 x 30 mL) .

-

Purpose: Removes unreacted Triethylamine and any pyridine (if used).

-

-

Wash 2 (Basic): Wash organic layer with 1M NaOH (2 x 30 mL) .

-

Purpose: This is critical. It deprotonates unreacted o-cresol (forming water-soluble sodium cresolate) and any hydrolyzed 3,4-dichlorobenzoic acid.

-

-

Wash 3 (Neutral): Wash with Brine (saturated NaCl, 1 x 30 mL) to remove trapped water.

-

-

Drying: Dry the organic layer over anhydrous

, filter, and concentrate in vacuo. -

Crystallization: The crude product is likely a solid. Recrystallize from hot Ethanol or a Heptane/EtOAc mixture to yield white/off-white crystals.

Process Visualization

Figure 2: Step-by-step experimental workflow.

Quality Control & Analytics

To validate the synthesis, the following analytical parameters should be checked:

-

TLC:

of product should be higher than o-cresol and the carboxylic acid (non-polar ester vs. polar OH/COOH). -

IR Spectroscopy:

-

Look for: Strong Ester Carbonyl (

) stretch at 1735–1750 cm⁻¹ . -

Absence of: Broad O-H stretch (3200–3600 cm⁻¹) indicating successful removal of starting acid and phenol.

-

-

¹H-NMR (CDCl₃):

-

Methyl Group: Singlet approx.

2.2–2.3 ppm (characteristic of o-tolyl methyl). -

Aromatic Region: Signals for both the dichlorophenyl ring (3 protons) and the methylphenyl ring (4 protons) in the

7.0–8.2 ppm range.

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete Acid Chloride formation | Ensure |

| Product smells like "Band-Aids" | Unreacted o-Cresol present | The NaOH wash was insufficient. Repeat the wash with 2M NaOH or recrystallize again. |

| Solid won't crystallize (Oiling out) | Impurities lowering MP | Dissolve in minimum hot ethanol, add water dropwise until turbid, then cool slowly to 4°C. |

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.

-

PubChem. 2-Methylphenyl 4-chlorobenzoate (Analogous Structure Properties).[4] National Library of Medicine. Available at: [Link]

-

Organic Syntheses. Esterification of Phenols. Coll. Vol. 3, p. 167. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 3. US6433214B1 - Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives - Google Patents [patents.google.com]

- 4. 2-Methylphenyl 4-chlorobenzoate | C14H11ClO2 | CID 223477 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Optimized Esterification Protocols for the Synthesis of 2-Methylphenyl 3,4-Dichlorobenzoate

Executive Summary & Mechanistic Rationale

The esterification of phenolic compounds presents a distinct synthetic challenge in organic chemistry. Unlike aliphatic alcohols, phenols such as o-cresol exhibit inherently poor nucleophilicity. This is caused by the resonance delocalization of the oxygen lone pair electrons into the aromatic ring, which simultaneously strengthens the C–O bond and depletes the electron density required for a nucleophilic attack on a carboxylic acid's carbonyl carbon [1]. Consequently, traditional acid-catalyzed Fischer esterification protocols are highly inefficient for synthesizing 2-methylphenyl 3,4-dichlorobenzoate, often resulting in trace yields and unreacted starting materials.

-

The Catalytic Steglich Esterification : A mild, neutral-pH coupling method utilizing N,N′-dicyclohexylcarbodiimide (DCC) and the hyper-nucleophilic catalyst 4-dimethylaminopyridine (DMAP) [2].

-

The Modified Schotten-Baumann Reaction : A robust, biphasic method utilizing the highly reactive 3,4-dichlorobenzoyl chloride in the presence of an aqueous base[1].

Protocol A: Catalytic Steglich Esterification

Mechanistic Causality : In this protocol, DCC activates 3,4-dichlorobenzoic acid to form an O-acylisourea intermediate. Because o-cresol is a weak nucleophile, this intermediate is highly susceptible to an intramolecular 1,3-rearrangement into an unreactive N-acylurea dead-end. The addition of DMAP is the critical success factor; it acts as an acyl transfer catalyst, rapidly reacting with the O-acylisourea to form a highly electrophilic acylpyridinium intermediate. This highly reactive species outcompetes the rearrangement pathway and readily reacts with o-cresol to form the target ester [2, 3].

Mechanistic pathway of the Steglich esterification utilizing DCC and DMAP.

Materials Required

-

3,4-Dichlorobenzoic acid (1.1 eq)

-

o-Cresol (1.0 eq)

-

N,N′-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

-

4-Dimethylaminopyridine (DMAP) (0.1 eq)

-

Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology

-

Activation : In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 3,4-dichlorobenzoic acid and o-cresol in anhydrous DCM (to achieve approx. 0.2 M concentration). Cool the mixture to 0°C using an ice bath.

-

Causality: Cooling minimizes exothermic side reactions and prevents the premature thermal degradation of the coupling agent.

-

-

Catalysis : Add DMAP (0.1 eq) to the stirring solution.

-

Coupling : Dissolve DCC (1.1 eq) in a minimal volume of anhydrous DCM and add it dropwise to the reaction mixture over 15 minutes.

-

Causality: Dropwise addition prevents localized heating and strictly controls the formation rate of the O-acylisourea intermediate.

-

-

Propagation : Stir the mixture at 0°C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Stir for an additional 12–16 hours. Monitor reaction completion via TLC (Hexanes:Ethyl Acetate 8:2).

-

Precipitate Removal : As the reaction proceeds, dicyclohexylurea (DCU) forms as a highly insoluble white precipitate. Filter the reaction mixture through a Celite pad and wash the filter cake with cold DCM.

-

Causality: DCU must be thoroughly removed at this stage, as its persistent solubility in trace amounts complicates downstream chromatography.

-

-

Workup & Self-Validation :

-

Wash the filtrate with 0.5 M HCl (2x). Causality: This selectively protonates and extracts the DMAP catalyst into the aqueous layer.

-

Wash with saturated aqueous NaHCO₃ (2x). Causality: This deprotonates and extracts any unreacted 3,4-dichlorobenzoic acid.

-

Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

-

Purification : Purify the crude residue via flash column chromatography or recrystallization from ethanol to yield the pure target ester.

Protocol B: Modified Schotten-Baumann Synthesis

Mechanistic Causality : This alternative method bypasses the need for coupling agents by utilizing a pre-activated acid chloride. The reaction is performed in a biphasic system consisting of an aqueous base and an organic solvent. The aqueous NaOH serves a dual, mandatory purpose: it deprotonates the o-cresol to form the highly nucleophilic phenoxide ion, and it acts as an acid scavenger to neutralize the hydrochloric acid (HCl) byproduct, continuously driving the reaction equilibrium forward [1, 4].

Step-by-step workflow for the biphasic Schotten-Baumann esterification.

Materials Required

-

3,4-Dichlorobenzoyl chloride (1.1 eq)

-

o-Cresol (1.0 eq)

-

10% Aqueous NaOH (1.5 eq)

-

Dichloromethane (DCM)

Step-by-Step Methodology

-

Phenoxide Formation : Dissolve o-cresol in 10% aqueous NaOH in a round-bottom flask.

-

Causality: The strong base immediately converts the phenol into sodium o-cresolate, vastly increasing its nucleophilicity.

-

-

Biphasic Setup : Add an equal volume of DCM to the flask.

-

Causality: The organic layer dissolves the incoming acid chloride and the resulting ester, shielding the highly electrophilic acid chloride from rapid hydrolysis by the aqueous base.

-

-

Cooling : Cool the biphasic mixture to 0°C with an ice bath to control the exothermic acylation.

-

Acylation : Add 3,4-dichlorobenzoyl chloride dropwise over 20 minutes.

-

Vigorous Stirring : Stir the mixture vigorously at room temperature for 2–4 hours.

-

Causality: Vigorous mechanical stirring is mandatory to maximize the surface area at the aqueous-organic interface, which is where the cross-phase reaction occurs.

-

-

Phase Separation & Workup : Transfer the mixture to a separatory funnel. Isolate the organic (bottom) layer. Wash the organic layer sequentially with distilled water (to remove NaCl and residual NaOH) and brine.

-

Isolation : Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent. The resulting solid can be recrystallized to analytical purity.

Quantitative Data & Protocol Comparison

To assist in protocol selection based on laboratory constraints and scale, the following table summarizes the operational metrics of both methodologies.

| Parameter | Protocol A (Steglich Esterification) | Protocol B (Schotten-Baumann) |

| Typical Yield | 80% – 88% | 90% – 95% |

| Reaction Time | 12 – 16 hours | 2 – 4 hours |

| Primary Byproduct | Dicyclohexylurea (DCU) | Sodium Chloride (NaCl) |

| Scalability | Moderate (DCU removal is tedious at scale) | High (Aqueous wash easily removes salts) |

| Reagent Stability | High (Carboxylic acids are bench-stable) | Low (Acid chlorides are moisture-sensitive) |

| Atom Economy | Lower (Requires bulky coupling agents) | Higher (Only releases HCl/NaCl) |

References

-

Title : PHENOLS - Unit 16 (Mechanistic principles of phenolic esterification and Schotten-Baumann reactions). Source : eGyanKosh. URL : [Link]

-

Title : A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Source : RSC Advances. URL :[Link]

-

Title : Synthesis of Azo-Bridged Benzothiazole-Phenyl Ester Derivatives via Steglich Esterification. Source : International Journal of Current Engineering and Technology (Inpressco). URL :[Link]

Application Note: Catalytic Strategies for the Synthesis of 2-Methylphenyl 3,4-Dichlorobenzoate

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

Target Molecule: 2-methylphenyl 3,4-dichlorobenzoate CAS Registry Number: (Analogous structures widely referenced; specific CAS varies by catalog) Molecular Weight: 281.13 g/mol